

# Application Notes & Protocols: Comprehensive Characterization of 2-(4-Methylphenoxy)ethanethioamide

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## Compound of Interest

Compound Name:	2-(4-Methylphenoxy)ethanethioamide
CAS No.:	35370-83-3
Cat. No.:	B3370296

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## Introduction

**2-(4-Methylphenoxy)ethanethioamide** is a thioamide derivative with potential applications in medicinal chemistry and materials science. Thioamides are isosteres of amides where the carbonyl oxygen is replaced by sulfur.[1] This substitution significantly alters the molecule's physicochemical properties, including hydrogen bonding capabilities, nucleophilicity, and spectroscopic characteristics.[1][2] As with any compound intended for advanced research or development, rigorous analytical characterization is paramount to confirm its identity, purity, and stability.

These application notes provide a comprehensive guide for the analytical characterization of **2-(4-Methylphenoxy)ethanethioamide**, targeting researchers, scientists, and drug development professionals. The protocols outlined herein are designed to be robust and are grounded in established analytical principles and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[3][4][5]

## Physicochemical Properties

A foundational understanding of the physicochemical properties of **2-(4-Methylphenoxy)ethanethioamide** is crucial for method development and interpretation of

analytical data. While specific experimental data for this compound is not widely published, properties can be estimated based on its structure and data from analogous compounds.

Table 1: Predicted and Known Physicochemical Properties of **2-(4-Methylphenoxy)ethanethioamide** and Related Compounds

Property	2-(4-Methylphenoxy)ethanethioamide	Notes & Rationale
Molecular Formula	C9H11NOS	Based on chemical structure.
Molecular Weight	181.25 g/mol	Calculated from the molecular formula.
Appearance	Expected to be a solid at room temperature.	Similar thioamides are solids.
Melting Point	Not widely reported.	The related compound 2-(4-methoxyphenoxy)ethanethioamide has a melting point of 113°C.[6]
Solubility	Expected to be soluble in organic solvents like methanol, acetonitrile, DMSO, and chlorinated solvents. Limited solubility in water.	The presence of the aromatic ring and thioamide group suggests this solubility profile.
pKa	The thioamide N-H is more acidic than the corresponding amide N-H.[2]	This property is important for developing HPLC methods, particularly for pH selection of the mobile phase.

## Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of **2-(4-Methylphenoxy)ethanethioamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the molecular structure of a compound.[7] For **2-(4-Methylphenoxy)ethanethioamide**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are critical.

Protocol for NMR Analysis:

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:**
  - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Typical spectral width: -2 to 12 ppm.
- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Typical spectral width: 0 to 220 ppm.
- **Data Processing:** Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum.

Expected Chemical Shifts ( $\delta$ ) in  $^1\text{H}$  and  $^{13}\text{C}$  NMR:

Group	<sup>1</sup> H Chemical Shift (ppm)	<sup>13</sup> C Chemical Shift (ppm)	Rationale & Notes
Thioamide (C=S)	-	~200-210	The thioamide carbon is significantly deshielded and appears downfield compared to an amide carbon.[2]
Aromatic (C <sub>6</sub> H <sub>4</sub> )	~6.8-7.2	~115-158	The exact shifts will depend on the substitution pattern. Expect two doublets for the para-substituted ring.
Methyl (CH <sub>3</sub> )	~2.3	~20-22	Typical range for a methyl group attached to an aromatic ring.
Methylene (OCH <sub>2</sub> )	~4.5-4.8	~65-70	The oxygen atom deshields the adjacent methylene protons and carbon.
Thioamide (NH <sub>2</sub> )	~8.0-9.5	-	These protons are typically broad and may exchange with D <sub>2</sub> O. Their chemical shift is solvent-dependent.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.[8]

Protocol for MS Analysis:

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 10-100  $\mu\text{g/mL}$ ) in a suitable solvent like methanol or acetonitrile.
- **Instrumentation:** Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
- **Data Acquisition (Positive Ion Mode):**
  - Infuse the sample solution into the ion source.
  - Acquire the mass spectrum over a relevant  $m/z$  range (e.g., 50-500).
  - The expected pseudo-molecular ion would be  $[\text{M}+\text{H}]^+$  at  $m/z$  182.26.
- **Fragmentation Analysis (MS/MS):**
  - Select the parent ion ( $m/z$  182.26) and subject it to collision-induced dissociation (CID).
  - Analyze the resulting fragment ions to confirm the structure. Expected fragments may include the loss of the thioamide group or cleavage of the ether linkage.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol for IR Analysis:

- **Sample Preparation:** Prepare the sample as a KBr pellet or a thin film on a salt plate (if it is an oil). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Scan the sample over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).

Expected Characteristic IR Absorption Bands:

Functional Group	Wavenumber (cm <sup>-1</sup> )	Notes
N-H Stretch (Thioamide)	3300-3100	May appear as one or two bands.
C-H Stretch (Aromatic)	3100-3000	
C-H Stretch (Aliphatic)	3000-2850	
C=S Stretch (Thioamide)	~1120 ± 20	This is a key distinguishing feature from an amide (C=O stretch at ~1660 cm <sup>-1</sup> ). <a href="#">[2]</a>
C-N Stretch (Thioamide)	1500-1400	
C-O-C Stretch (Ether)	1250-1000	

## UV-Visible Spectroscopy

The thioamide functional group has a characteristic UV absorption.[\[2\]](#)

Protocol for UV-Vis Analysis:

- **Sample Preparation:** Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:** Scan the sample from 200 to 400 nm.
- **Expected Absorption:** A characteristic absorption maximum ( $\lambda_{\text{max}}$ ) for the thioamide C=S bond is expected around 265 ± 5 nm.[\[2\]](#)

## Chromatographic Analysis

Chromatographic techniques are essential for separating **2-(4-Methylphenoxy)ethanethioamide** from impurities and for quantification.

## High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity and quantifying the amount of **2-(4-Methylphenoxy)ethanethioamide**. A reversed-phase method is generally suitable.

Protocol for HPLC Analysis:

- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 column (e.g., 4.6 mm x 150 mm, 5  $\mu$ m particle size).
- Mobile Phase: A gradient of acetonitrile and water (or a buffer like phosphate or acetate buffer). The pH of the aqueous phase should be controlled, typically between 3 and 7.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 265 nm (based on the expected  $\lambda_{\text{max}}$  of the thioamide).
- Injection Volume: 10  $\mu$ L.
- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 0.1-1.0 mg/mL).

Workflow for HPLC Method Development:



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Caption: Workflow for HPLC method development and validation.

## Gas Chromatography (GC)

GC can be an alternative for purity analysis, especially for volatile impurities. However, the thermal stability of **2-(4-Methylphenoxy)ethanethioamide** should be considered, as thioamides can degrade at high temperatures.

### Protocol for GC Analysis:

- Instrumentation: GC system with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) detector.
- Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5).
- Carrier Gas: Helium or Hydrogen.
- Injector Temperature: Start with a lower temperature (e.g., 200-220 °C) to avoid degradation.
- Oven Temperature Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a final temperature (e.g., 280 °C).
- Detector Temperature: 280-300 °C.
- Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

## Method Validation

Any analytical method used for quality control must be validated to ensure it is fit for its purpose. The validation should be performed according to ICH Q2(R1) guidelines.<sup>[3][4][5]</sup>

Table 2: ICH Q2(R1) Validation Parameters for an HPLC Purity Method

Parameter	Purpose	Typical Acceptance Criteria
Specificity	To ensure the method can assess the analyte in the presence of impurities, degradation products, and excipients.	Peak purity analysis (using a diode array detector) should show no co-eluting peaks. Resolution between the main peak and adjacent peaks should be >1.5.
Linearity	To demonstrate a proportional relationship between concentration and detector response over a defined range.	Correlation coefficient ( $r^2$ ) $\geq$ 0.999.
Range	The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.	For purity, typically 50% to 150% of the target concentration.
Accuracy	The closeness of the test results to the true value.	Recovery of spiked samples should be within 98.0% to 102.0%.
Precision	The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.	Repeatability (intra-assay): $RSD \leq 1.0\%$ . Intermediate Precision (inter-assay): $RSD \leq 2.0\%$ .
Limit of Detection (LOD)	The lowest amount of analyte that can be detected but not necessarily quantitated.	Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)	The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.	Signal-to-noise ratio of 10:1.

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Robustness	The capacity of the method to remain unaffected by small, deliberate variations in method parameters.	Small changes in mobile phase composition, pH, column temperature, and flow rate should not significantly affect the results.
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## Summary and Conclusion

The analytical characterization of **2-(4-Methylphenoxy)ethanethioamide** requires a multi-faceted approach employing spectroscopic and chromatographic techniques. The protocols provided in these application notes offer a robust framework for confirming the identity, structure, and purity of this compound. Adherence to these methods and proper validation in accordance with ICH guidelines will ensure the generation of reliable and accurate data, which is essential for its application in research and development.

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